molecular formula C14H10N4O3S B5838755 2-[(2-methyl-5-nitrophenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one

2-[(2-methyl-5-nitrophenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one

Cat. No.: B5838755
M. Wt: 314.32 g/mol
InChI Key: MOAHDBATHBRLIN-UHFFFAOYSA-N
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Description

2-[(2-methyl-5-nitrophenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one is a heterocyclic compound that features a pyridothiazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methyl-5-nitrophenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one typically involves the condensation of 2-amino-3-cyano-5-methylthiophene with 2-nitroaniline under specific conditions. The reaction is carried out in the presence of a copper(I) chloride catalyst in acetonitrile at elevated temperatures (around 80°C) with continuous stirring for about 8 hours . The product is then purified through recrystallization from ethyl acetate.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[(2-methyl-5-nitrophenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

    Oxidation: The thiazine ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Major Products

    Reduction: 2-[(2-methyl-5-aminophenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones of the original compound.

Mechanism of Action

The mechanism of action of 2-[(2-methyl-5-nitrophenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-methyl-5-nitrophenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one is unique due to its specific combination of a pyridothiazine core with a nitro-substituted phenyl group. This structure imparts distinct electronic properties and reactivity, making it valuable for specialized applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(2-methyl-5-nitroanilino)pyrido[3,2-e][1,3]thiazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O3S/c1-8-4-5-9(18(20)21)7-11(8)16-14-17-12(19)10-3-2-6-15-13(10)22-14/h2-7H,1H3,(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOAHDBATHBRLIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC2=NC(=O)C3=C(S2)N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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